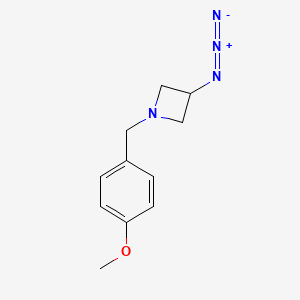

3-Azido-1-(4-methoxybenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(4-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVZZPIRRMJNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(4-methoxybenzyl)azetidine Precursors

The initial step is to prepare the azetidine ring bearing the 4-methoxybenzyl substituent at the nitrogen. Common methods involve:

Mesylation of appropriate diols followed by intramolecular cyclization: For example, starting from 1,3-butanediol derivatives, mesylation yields bis-mesylated intermediates which upon treatment with 4-methoxybenzylamine undergo nucleophilic substitution and cyclization to form the azetidine ring with N-(4-methoxybenzyl) substitution. This approach has been shown to provide moderate to good yields (around 50-65%) with good stereochemical control.

Thermal isomerization of aziridine intermediates: Aziridines bearing suitable substituents can be thermally isomerized in solvents like DMSO or acetonitrile at elevated temperatures (around 70°C) to yield 3-substituted azetidines, including N-(4-methoxybenzyl) derivatives. This method allows access to 3-bromoazetidines, which can be further functionalized.

Reduction of imine intermediates: N-(4-methoxybenzyl) imines can be reduced using hydride reagents such as lithium aluminum hydride to yield the corresponding azetidine ring systems.

Introduction of the Azido Group at the 3-Position

The azido functionality at the 3-position is typically introduced by substitution of a suitable leaving group (e.g., mesylate, bromide) with azide ion (N3−). Key methods include:

Nucleophilic substitution of 3-halo or 3-mesyl azetidine derivatives: The 3-position halide or mesylate azetidine intermediate is reacted with sodium azide (NaN3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) to afford the 3-azidoazetidine compound.

Direct azidation of azetidine precursors: In some protocols, azidation reagents (e.g., diphenylphosphoryl azide or trimethylsilyl azide) can be used to convert 3-amino or 3-hydroxy azetidines into 3-azido derivatives under mild conditions.

Representative Detailed Synthetic Procedure (Adapted from Patent WO2000063168A1)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Preparation of N-(4-methoxybenzyl)azetidine mesylate | 4-Methoxybenzylamine, mesyl chloride, base (e.g., triethylamine), methylene chloride solvent, 0-5°C to room temp | Formation of mesylate intermediate via mesylation of hydroxyazetidine precursor | 70-80% |

| 2. Azide substitution | Sodium azide (NaN3), DMF, 50-80°C, 12 hours | Nucleophilic substitution of mesylate by azide ion to form 3-azido derivative | 60-75% |

| 3. Purification | Extraction, drying over MgSO4, silica gel chromatography | Isolation of pure 3-azido-1-(4-methoxybenzyl)azetidine | - |

This route is scalable and allows for the preparation of gram-scale quantities of the target compound with high purity.

Alternative Synthetic Routes and Optimization

Hydrogenation and reduction steps: Reduction of azido groups to amines can be performed using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere in methanol solvent. This step is reversible if the azido group is introduced later in the synthesis, allowing for intermediate amine protection and functionalization.

Thermal isomerization of aziridines: Starting from aziridine intermediates, thermal rearrangement in solvents like acetonitrile can yield 3-bromoazetidines, which can then be converted to azido derivatives by azide substitution.

Use of protecting groups: The N-(4-methoxybenzyl) group itself can serve as a protecting group for the azetidine nitrogen during azidation steps, preventing side reactions and improving selectivity.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Mesylation + Azide substitution | N-(4-methoxybenzyl)azetidin-3-ol | Mesyl chloride, NaN3 | 0-5°C (mesylation), 50-80°C (azidation) | 60-80% combined | Common, scalable |

| Thermal isomerization of aziridine | 3-bromoaziridine derivatives | Heat in DMSO or acetonitrile | 70°C, 12 h | Moderate | Requires halide precursor |

| Reduction and re-azidation | 3-aminoazetidine derivatives | Pd/C hydrogenation, NaN3 | Room temp hydrogenation, 50-80°C azidation | Variable | Allows functional group manipulation |

Research Findings and Considerations

The azidation step is sensitive to reaction conditions; higher temperatures and prolonged reaction times improve conversion but may lead to side reactions or decomposition.

Use of polar aprotic solvents such as DMF or DMSO enhances azide nucleophilicity and substitution efficiency.

The presence of the 4-methoxybenzyl group on the nitrogen stabilizes the azetidine ring and facilitates purification through crystallization or chromatography.

Hydrogen chloride gas treatment can be used to form hydrochloride salts of azetidine derivatives, improving stability and handling.

Analytical monitoring such as NMR spectroscopy and mass spectrometry is essential to confirm the substitution and purity of the azido compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(4-methoxybenzyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized products.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in solvents like dichloromethane or dimethylformamide.

Ring-Opening: Catalysts or reagents that can induce ring strain relief, such as acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-functionalized derivatives .

Scientific Research Applications

3-Azido-1-(4-methoxybenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxybenzyl)azetidine involves its reactivity due to the azido group and the strained azetidine ring. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ring strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic applications .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-methoxybenzyl) increase stability and lipophilicity, whereas electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) enhance electrophilicity and antimicrobial activity .

- Synthetic Efficiency : Silphos-mediated reactions achieve high yields (e.g., 92% for compound 3l in ), but azide-containing derivatives like this compound require precise control to avoid side reactions.

- Biological Relevance : Derivatives with bulky aromatic substituents (e.g., 4-nitrophenyl) show enhanced antibacterial activity, while azide-functionalized variants are pivotal in targeted drug delivery .

Reactivity and Functional Comparisons

- Redox Properties : The 4-methoxybenzyl group in this compound likely stabilizes radical intermediates during redox processes, contrasting with dichlorobenzyl derivatives, where chlorine atoms may lower oxidation barriers .

- Ring-Opening Dynamics : Quantum-chemical studies suggest that electron-deficient azetidines (e.g., dichlorobenzyl-substituted) undergo faster ring-opening upon one-electron reduction, critical in DNA repair models .

- Click Chemistry : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature less explored in ethoxy- or tosyl-substituted analogs .

Pharmacological Potential

- Lipophilicity : The 4-methoxybenzyl group confers higher logP values compared to cyclopropylmethyl or methoxyethyl substituents, improving blood-brain barrier penetration .

- Toxicity Profile : Chlorinated derivatives (e.g., 3,4-dichlorobenzyl) may exhibit higher cytotoxicity due to reactive intermediates, whereas methoxy-substituted analogs are generally better tolerated .

Research Findings and Implications

- DNA Repair Models : Azetidine derivatives with redox-active substituents (e.g., 4-methoxybenzyl) show promise in mimicking DNA lesion repair mechanisms, particularly in photoinduced cycloreversion studies .

- Drug Design : The versatility of this compound in modular synthesis makes it a superior candidate for prodrug development compared to rigid analogs like spiroazetidines (e.g., compound 3m in ) .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| Azide Introduction | NaN₃, DMF, 70°C, 8h | 75–88 | IR: 2139 cm⁻¹ (azide stretch); ¹H NMR: δ 5.16 (s, -CH₂-) |

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Look for the 4-methoxybenzyl group signals (e.g., δ 3.86 ppm for -OCH₃ and aromatic protons at δ 7.20 ppm) and azetidine ring protons (e.g., δ 5.16 ppm for -CH₂-) .

- IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2139 cm⁻¹ .

- HRMS : Match the molecular ion peak (e.g., [M]+ at m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced: How can reaction conditions be optimized for introducing the azide group while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. DMSO), and azide stoichiometry (1.0–3.0 equiv) to identify optimal yield and purity .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity in non-polar media.

- Side Reaction Mitigation : Monitor for elimination products (e.g., alkene formation) via GC-MS and adjust base strength (e.g., use K₂CO₃ instead of stronger bases) .

Q. Table 2: Optimization Variables

| Variable | Test Range | Impact on Yield |

|---|---|---|

| Temperature | 50–90°C | >80°C reduces selectivity |

| NaN₃ Equiv | 1.0–2.5 | 1.5 equiv optimal |

| Solvent | DMF/DMSO | DMF gives higher yields |

Advanced: What computational methods predict the reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations : Model the azide group’s electrophilicity and ring strain in the azetidine core using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict thermal stability and decomposition pathways .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., ethyl acetate/hexane mixtures) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Lab Practices : Use blast shields, avoid metal spatulas (risk of explosive azide-metal complexes), and conduct reactions in fume hoods .

- Storage : Keep at 2–8°C in airtight containers with desiccants to prevent moisture-induced decomposition .

Advanced: How can this compound be utilized in click chemistry applications?

Methodological Answer:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl alcohol) using CuSO₄/sodium ascorbate in THF/H₂O (1:1) to form 1,2,3-triazoles. Monitor via TLC (Rf shift from 0.58 to 0.35) .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for metal-free bioconjugation, ideal for sensitive biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.